molecular formula C5H7NO3S B14291300 3-Ethoxy-1,3-thiazolidine-2,4-dione CAS No. 113780-65-7

3-Ethoxy-1,3-thiazolidine-2,4-dione

Cat. No.: B14291300
CAS No.: 113780-65-7
M. Wt: 161.18 g/mol
InChI Key: BGVLWPKMNUJVEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-1,3-thiazolidine-2,4-dione typically involves the reaction of ethyl chloroacetate with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidinediones .

Scientific Research Applications

3-Ethoxy-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Thiazolidinedione derivatives, including this compound, are investigated for their potential antidiabetic and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

The biological effects of 3-Ethoxy-1,3-thiazolidine-2,4-dione are primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, resulting in improved insulin sensitivity and reduced inflammation .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxy-1,3-thiazolidine-2,4-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility and potentially improve its pharmacokinetic properties compared to other thiazolidinediones .

Properties

CAS No.

113780-65-7

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

3-ethoxy-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C5H7NO3S/c1-2-9-6-4(7)3-10-5(6)8/h2-3H2,1H3

InChI Key

BGVLWPKMNUJVEP-UHFFFAOYSA-N

Canonical SMILES

CCON1C(=O)CSC1=O

Origin of Product

United States

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